

physicochemical properties of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

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Compound of Interest

Compound Name: *Methyl 2-chloro-6-methylpyrimidine-4-carboxylate*

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An In-depth Technical Guide to **Methyl 2-chloro-6-methylpyrimidine-4-carboxylate**: Properties, Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of **Methyl 2-chloro-6-methylpyrimidine-4-carboxylate**, a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, robust synthetic protocols, characteristic reactivity, and key applications of this versatile intermediate, grounding all claims in authoritative scientific principles.

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS No. 89793-11-3) is a highly functionalized pyrimidine derivative. The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of therapeutic agents and biologically active compounds. [1][2] The specific arrangement of substituents on this molecule—a reactive chlorine atom at the 2-position, a methyl ester at the 4-position, and a methyl group at the 6-position—makes it an exceptionally valuable and strategic intermediate for the synthesis of complex molecular targets in the pharmaceutical and agrochemical industries. [3][4] Its utility stems from the predictable and high-yielding reactivity of the C2-chloro group, which serves as a versatile handle for introducing molecular diversity.

Part 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis and research. These properties dictate handling, storage, reaction conditions, and purification strategies.

Key Physicochemical Properties

The essential identifiers and physical state data for **Methyl 2-chloro-6-methylpyrimidine-4-carboxylate** are summarized below.

Property	Value	Reference(s)
CAS Number	89793-11-3	[5][6][7]
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂	[5][6][8]
Molecular Weight	186.60 g/mol	[6][7][8]
Appearance	White to pale yellow crystalline solid	[7]
Melting Point	108-113 °C	[7][8]
IUPAC Name	methyl 2-chloro-6-methylpyrimidine-4-carboxylate	[5]
SMILES	<chem>COC(=O)c1cc(C)nc(Cl)n1</chem>	[7]
InChI Key	ZNPORLVPCMFKOR-UHFFFAOYSA-N	[7]

Structural & Spectroscopic Analysis

The structural integrity and purity of **Methyl 2-chloro-6-methylpyrimidine-4-carboxylate** are typically confirmed using a combination of spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected analytical data based on the structure are as follows.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides unambiguous structural confirmation. Three distinct signals are expected:

- A singlet around δ 7.5-8.0 ppm corresponding to the lone aromatic proton on the pyrimidine ring (C5-H). Its downfield shift is due to the deshielding effects of the adjacent nitrogen atoms and the ester group.
- A singlet around δ 3.9-4.1 ppm for the three protons of the methyl ester ($-\text{OCH}_3$).
- A singlet around δ 2.6-2.8 ppm for the three protons of the methyl group attached to the ring (C6-CH_3).
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum would show seven unique carbon signals, confirming the molecular backbone. Expected approximate chemical shifts include:
 - C=O (ester carbonyl): ~ 164 ppm
 - C2, C4, C6 (ring carbons attached to heteroatoms/substituents): ~ 160 -170 ppm
 - C5 (ring carbon with proton): ~ 115 -125 ppm
 - $-\text{OCH}_3$ (ester methyl): ~ 53 ppm
 - $-\text{CH}_3$ (ring methyl): ~ 24 ppm
- IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands would include:
 - ~ 1720 -1740 cm^{-1} : A strong C=O stretching vibration from the ester carbonyl group.
 - ~ 1550 -1600 cm^{-1} : C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
 - ~ 1200 -1300 cm^{-1} : C-O stretching from the ester linkage.
 - ~ 700 -800 cm^{-1} : C-Cl stretching.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The electron impact (EI) or electrospray ionization (ESI) spectrum would show a molecular ion peak $[\text{M}]^+$ or protonated molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 186.6. A characteristic isotopic pattern for

one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would also be present, providing definitive evidence of the compound's elemental composition.[9]

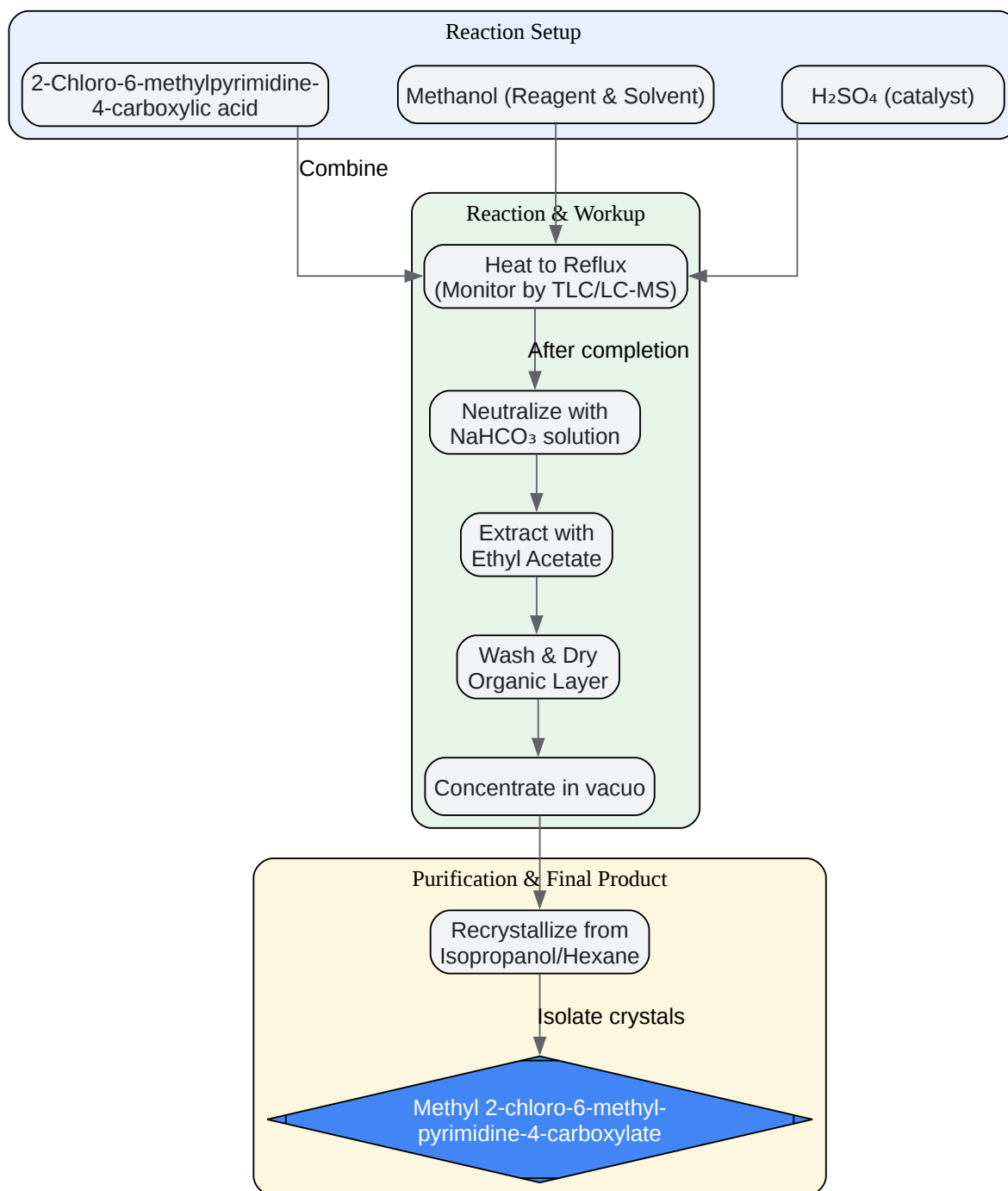
Part 2: Synthesis & Purification

The most direct and industrially scalable synthesis of **Methyl 2-chloro-6-methylpyrimidine-4-carboxylate** involves the esterification of its corresponding carboxylic acid precursor. This approach is favored for its efficiency and use of readily available reagents.

Recommended Synthetic Protocol: Fischer Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] Its primary advantage is its simplicity and cost-effectiveness, especially when the alcohol can be used in large excess as the solvent to drive the equilibrium toward the product.

Workflow: Synthesis via Fischer Esterification



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Caption: Synthetic workflow for **Methyl 2-chloro-6-methylpyrimidine-4-carboxylate**.

Step-by-Step Methodology:

- **Reactor Charging:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-methylpyrimidine-4-carboxylic acid (1.0 eq).
- **Reagent Addition:** Add anhydrous methanol (20-30 eq), which acts as both the solvent and the esterifying agent. The large excess is critical to shift the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[\[11\]](#)
- **Catalyst Introduction:** Carefully add concentrated sulfuric acid (H_2SO_4 , 0.1-0.2 eq) dropwise while stirring. This strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.[\[10\]](#)
- **Reaction:** Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup - Quenching & Neutralization:** Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO_3) solution. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).
- **Washing and Drying:** Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid is purified by recrystallization. A common solvent system is isopropanol/hexanes. Dissolve the crude product in a minimal amount of hot isopropanol and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
- **Isolation and Drying:** Collect the pure crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Part 3: Chemical Reactivity & Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the C2 position of the pyrimidine ring.

Core Reactivity: Nucleophilic Aromatic Substitution (S_NAr)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the electron-withdrawing methyl ester at C4, making the ring susceptible to attack by nucleophiles. The chlorine atom at C2 is an excellent leaving group, making this position the primary site for Nucleophilic Aromatic Substitution (S_NAr).^{[12][13]}

This reaction is not a concerted S_N2 process but rather a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, temporarily disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, aromaticity is restored by the expulsion of the chloride leaving group.^[13]

Mechanism: S_NAr at the C2 Position

Caption: Mechanism of Nucleophilic Aromatic Substitution (S_NAr).

Representative Protocol: Amination via S_NAr

This protocol describes a typical reaction with an amine, a common transformation in drug discovery to build more complex structures.^[14]

- **Setup:** In a sealed reaction vial, dissolve **Methyl 2-chloro-6-methylpyrimidine-4-carboxylate** (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or ethanol.
- **Reagent Addition:** Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.

- **Reaction:** Heat the mixture to 80-120 °C for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.
- **Workup:** After cooling, dilute the reaction mixture with water to precipitate the product or prepare it for extraction with an organic solvent like ethyl acetate.
- **Purification:** The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the pure 2-amino-substituted pyrimidine derivative.

Part 4: Applications in Research & Development

The true value of **Methyl 2-chloro-6-methylpyrimidine-4-carboxylate** lies in its role as a versatile platform for generating novel compounds with potential biological activity.

Keystone Intermediate in Drug Discovery

The pyrimidine core is central to numerous blockbuster drugs. A prominent example is Rosuvastatin (Crestor®), a statin used to lower cholesterol. The core of Rosuvastatin is a highly substituted pyrimidine ring. While not identical, the synthesis of the Rosuvastatin pyrimidine core involves similar building blocks and highlights the strategic importance of functionalized pyrimidines.^{[15][16][17]} The synthesis of many kinase inhibitors for oncology also relies heavily on the S_NAr reaction of chloropyrimidines to install key amine functionalities that interact with the target enzyme.^[1]

By reacting **Methyl 2-chloro-6-methylpyrimidine-4-carboxylate** with a library of diverse amines, thiols, or alcohols, researchers can rapidly generate a large number of novel analogues for high-throughput screening, accelerating the hit-to-lead process in drug discovery.^[4]

Scaffold for Agrochemical Development

The pyrimidine scaffold is also prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides.^{[2][18]} The ability to easily modify the 2-position allows for the fine-tuning of properties such as target specificity, potency, and environmental persistence. For example, replacing the chlorine with different alkoxy or amino groups can dramatically alter the compound's herbicidal activity and crop safety profile.^[18]

Part 5: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this chemical intermediate.

GHS Hazard Information

Hazard Class	Code	Statement	Reference(s)
Skin Irritation	H315	Causes skin irritation	[7][8]
Eye Irritation	H319	Causes serious eye irritation	[7][8]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[7][8]

- Signal Word: Warning [7][8]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood.
- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
- Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid contact with skin.
- Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. [19]
- Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. [7]

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is more than just a chemical reagent; it is a strategic tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and predictable S_NAr reactivity make it an ideal scaffold for building molecular complexity. For scientists in drug discovery and agrochemical research, this compound offers a reliable and efficient starting point for the development of novel, high-value active ingredients.

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